molecular formula C22H13F3O7S B12830659 3'-Methyl-6'-(trifluoromethanesulfonyl)fluorescein

3'-Methyl-6'-(trifluoromethanesulfonyl)fluorescein

Cat. No.: B12830659
M. Wt: 478.4 g/mol
InChI Key: HKSMAJOCYOMTQT-UHFFFAOYSA-N
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Description

3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein: is a chemical compound that belongs to the family of fluorescein derivatives. Fluorescein derivatives are widely used in various scientific fields due to their fluorescent properties. The addition of the trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it useful in a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein typically involves the introduction of the trifluoromethanesulfonyl group to a fluorescein derivative. One common method is the reaction of 3’-methylfluorescein with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: It is also used in the development of new fluorescent probes and sensors .

Biology: In biological research, this compound is used as a fluorescent marker for imaging and tracking biological molecules. Its enhanced stability and reactivity make it suitable for use in various biological assays .

Medicine: The compound is explored for potential use in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy. Its fluorescent properties allow for the visualization of cellular and molecular processes .

Industry: In the industrial sector, 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein is used in the development of new materials with specific fluorescent properties. It is also used in quality control processes to detect and quantify specific compounds .

Mechanism of Action

The mechanism of action of 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s reactivity, allowing it to form stable complexes with target molecules. In biological systems, the compound can bind to proteins, nucleic acids, and other biomolecules, enabling their visualization and tracking through fluorescence .

Comparison with Similar Compounds

Uniqueness: 3’-Methyl-6’-(trifluoromethanesulfonyl)fluorescein is unique due to its combination of fluorescent properties and the presence of the trifluoromethanesulfonyl group. This combination enhances its stability, reactivity, and versatility in various applications, making it distinct from other similar compounds .

Properties

Molecular Formula

C22H13F3O7S

Molecular Weight

478.4 g/mol

IUPAC Name

(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) trifluoromethanesulfonate

InChI

InChI=1S/C22H13F3O7S/c1-29-12-6-8-16-18(10-12)30-19-11-13(32-33(27,28)22(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(26)31-21/h2-11H,1H3

InChI Key

HKSMAJOCYOMTQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OS(=O)(=O)C(F)(F)F)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

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